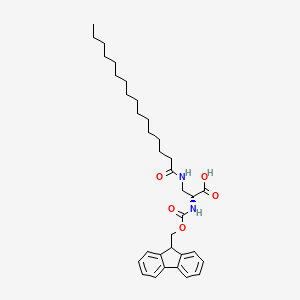
Fmoc-D-Dap(Palm)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Dap(Palm)-OH: is a derivative of the amino acid 2,3-diaminopropanoic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a palmitoyl (Palm) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group serves as a temporary protecting group for the amino group, which can be removed under mild basic conditions, allowing for the stepwise assembly of peptides.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Dap(Palm)-OH typically involves the following steps:
Protection of the Amino Groups: The amino groups of 2,3-diaminopropanoic acid are protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-chloride in the presence of a base such as sodium carbonate.
Palmitoylation: The protected amino acid is then reacted with palmitoyl chloride to introduce the palmitoyl group. This reaction is usually carried out in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of automated peptide synthesizers for efficient production.
化学反应分析
Types of Reactions:
Deprotection: The Fmoc group can be removed under mild basic conditions, such as treatment with piperidine in dimethylformamide. This deprotection step is crucial for the stepwise assembly of peptides.
Coupling Reactions: The free amino group of Fmoc-D-Dap(Palm)-OH can participate in coupling reactions with other amino acids or peptide fragments to form peptide bonds. Common reagents for these reactions include carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling additives like hydroxybenzotriazole (HOBt).
Palmitoylation: The palmitoyl group can undergo further modifications, such as esterification or amidation, to introduce additional functional groups.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt).
Palmitoylation: Palmitoyl chloride, triethylamine.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Fragments: Coupling reactions result in the formation of peptide bonds, leading to the assembly of larger peptide chains.
科学研究应用
Chemistry: Fmoc-D-Dap(Palm)-OH is widely used in the synthesis of peptides and peptidomimetics
Biology: In biological research, this compound is used to synthesize peptides that can interact with cell membranes. The palmitoyl group facilitates the incorporation of peptides into lipid bilayers, making them useful for studying membrane-associated processes.
Medicine: this compound is employed in the development of peptide-based therapeutics. The palmitoyl group can improve the pharmacokinetic properties of peptides, such as their half-life and bioavailability, making them more effective as drugs.
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its ability to form stable peptide bonds and interact with lipid membranes makes it valuable for creating functional materials with specific properties.
作用机制
The mechanism of action of Fmoc-D-Dap(Palm)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the stepwise assembly of peptides, preventing unwanted side reactions. The palmitoyl group enhances the hydrophobicity of the peptide, facilitating its interaction with lipid membranes and improving its stability and bioavailability.
Molecular Targets and Pathways:
Peptide Synthesis: The primary target of this compound is the growing peptide chain during solid-phase synthesis.
Membrane Interaction: The palmitoyl group targets lipid membranes, promoting the incorporation of peptides into lipid bilayers.
相似化合物的比较
Fmoc-D-Dap(Boc)-OH: This compound uses a tert-butoxycarbonyl (Boc) protecting group instead of the palmitoyl group. It is used in peptide synthesis but lacks the hydrophobic properties of Fmoc-D-Dap(Palm)-OH.
Fmoc-D-Dap(Ac)-OH: This variant has an acetyl group instead of the palmitoyl group. It is less hydrophobic and may have different applications in peptide synthesis.
Uniqueness: this compound is unique due to the presence of the palmitoyl group, which imparts hydrophobicity and enhances membrane interaction. This makes it particularly valuable for applications requiring peptide-lipid interactions, such as in the development of membrane-active peptides and peptide-based therapeutics.
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(hexadecanoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(37)35-24-31(33(38)39)36-34(40)41-25-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h15-22,30-31H,2-14,23-25H2,1H3,(H,35,37)(H,36,40)(H,38,39)/t31-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGQVCOHKYKWAW-WJOKGBTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2833746.png)
![N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2833747.png)
![ethyl 2-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2833748.png)
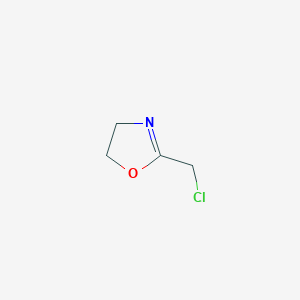
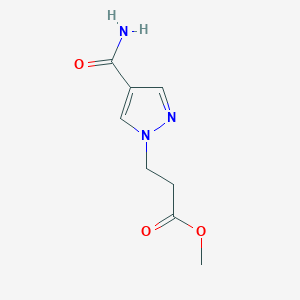
![N-methyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B2833752.png)
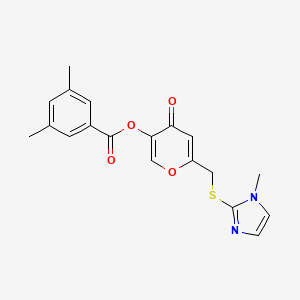
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2833756.png)
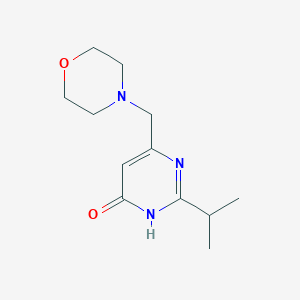
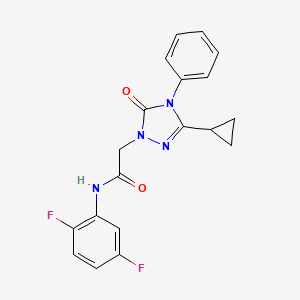
![N-(diphenylmethyl)-5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2833761.png)
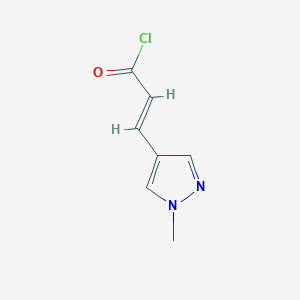
![3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]benzenecarboxamide](/img/structure/B2833766.png)
![N'-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2833768.png)
